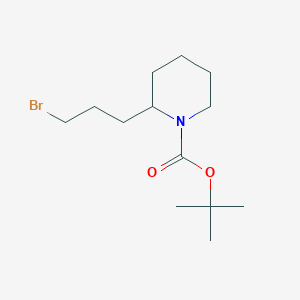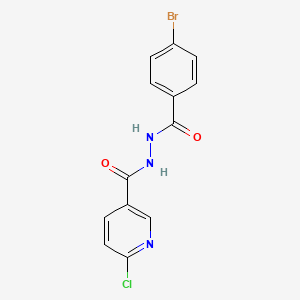
I+/--Oxo-5-phenyl-2-thiopheneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the condensation of 5-phenylthiophene-2-carbaldehyde with glyoxylic acid under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of efficient and scalable synthetic methods. For example, the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide and elemental sulfur, is a widely used method for the synthesis of thiophene derivatives . This method can be adapted for large-scale production of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohol .
Wissenschaftliche Forschungsanwendungen
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxo-2-(thiophen-2-yl)acetic acid: This compound is structurally similar but lacks the phenyl group on the thiophene ring.
2-oxo-2-(5-methylthiophen-2-yl)acetic acid: This compound has a methyl group instead of a phenyl group on the thiophene ring.
Uniqueness
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid is unique due to the presence of the phenyl group on the thiophene ring, which can enhance its biological activity and provide additional sites for chemical modification. This structural feature may contribute to its higher potency and selectivity in various applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
22078-61-1 |
|---|---|
Molekularformel |
C12H8O3S |
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C12H8O3S/c13-11(12(14)15)10-7-6-9(16-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
InChI-Schlüssel |
BBOMFBHNAQUHRI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Bicyclo[3.1.0]hexanylmethanamine](/img/structure/B13557872.png)


![7-tert-butoxycarbonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13557877.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13557883.png)

